AChE Inhibitory Activity: IC50 Comparison Against Clinical-Stage Control Huperzine A
Biatractylolide demonstrated measurable AChE inhibitory activity in Ellman's colorimetric assay, with an IC50 of 6.5458 μg/mL. Under identical experimental conditions, the positive control huperzine A—a clinically approved AChE inhibitor for Alzheimer's disease—exhibited an IC50 of 0.0192 μg/mL [1]. While biatractylolide is approximately 341-fold less potent than huperzine A in this enzymatic assay, it operates through a distinct dual mechanism (enzymatic inhibition plus downregulation of AChE expression) that is not shared by huperzine A [1].
| Evidence Dimension | AChE Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | 6.5458 μg/mL |
| Comparator Or Baseline | Huperzine A: 0.0192 μg/mL |
| Quantified Difference | Biatractylolide is ~341-fold less potent than huperzine A in direct enzymatic inhibition |
| Conditions | Ellman's colorimetric assay (in vitro, cell-free enzymatic assay) |
Why This Matters
This data establishes a benchmark potency range for AChE inhibition and informs researchers that biatractylolide is not a direct substitute for huperzine A but offers a distinct mechanistic profile.
- [1] Xie, Y.-C.; Ning, N.; Zhu, L.; Li, D.-N.; Feng, X.; Yang, X.-P. Primary Investigation for the Mechanism of Biatractylolide from Atractylodis Macrocephalae Rhizoma as an Acetylcholinesterase Inhibitor. Evid. Based Complement. Alternat. Med. 2016, 2016, 7481323. View Source
